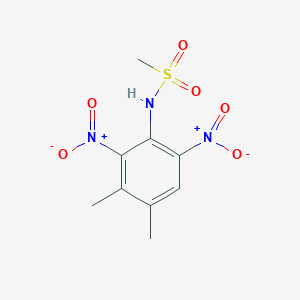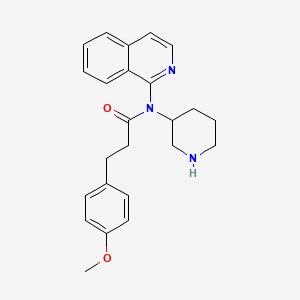![molecular formula C12H22ClN7O3 B15157897 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is a complex organic compound that features both an imidazole ring and a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the guanidine group. Key steps may involve:
Formation of the Imidazole Ring: This can be achieved through various methods, such as the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Guanidine Group: This step often involves the reaction of an amine with cyanamide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
化学反应分析
Types of Reactions
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the guanidine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the guanidine group can produce primary amines.
科学研究应用
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the guanidine group can interact with biological membranes and proteins, affecting their function.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the guanidine group.
Arginine: An amino acid with a guanidine side chain, similar in structure but lacking the imidazole ring.
Imidazole: A simpler compound containing only the imidazole ring.
Uniqueness
(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is unique due to the presence of both the imidazole ring and the guanidine group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
属性
分子式 |
C12H22ClN7O3 |
|---|---|
分子量 |
347.80 g/mol |
IUPAC 名称 |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N7O3.ClH/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15;/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17);1H |
InChI 键 |
KQULCPVKCZGOEY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)

![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)


![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)

![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)

![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
